molecular formula C24H26N4O6S B2936168 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851094-68-3

4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2936168
CAS RN: 851094-68-3
M. Wt: 498.55
InChI Key: JECFWUKAKAEQED-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the retrieved papers. Typically, these properties would include solubility, melting point, boiling point, and others .

Scientific Research Applications

Carbonic Anhydrase Inhibition

4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, a related compound to the specified chemical, has been studied for its inhibition effects on human carbonic anhydrases (CA). This research found that the compounds inhibited various CA isoforms in low micromolar and nanomolar ranges, suggesting potential in medical and environmental applications (Ulus et al., 2016).

Structural Analysis and Biological Activity

Derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, similar in structure to the specified compound, have been synthesized and analyzed for their molecular structure and biological activities. These compounds showed notable antibacterial and antioxidant activities, indicating potential applications in pharmaceuticals (Karanth et al., 2019).

Anti-inflammatory and Anti-diabetic Potential

A novel series of 1,3,4-oxadiazole containing sulfonamide derivatives were synthesized and evaluated for their anti-inflammatory and anti-diabetic activities. These studies showed significant anti-inflammatory effects, highlighting potential therapeutic uses (Kavitha et al., 2019).

Synthesis Methods

Recent studies have focused on the synthesis of 1,3,5-oxadiazine derivatives, which are of great interest due to their potential biological activity. A new method for synthesizing these derivatives was reported, offering insights into more efficient production techniques for related compounds (2022).

Corrosion Inhibition Properties

Research on 1,3,4-oxadiazole derivatives, closely related to the specified chemical, demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. This indicates potential industrial applications in material preservation and protection (Ammal et al., 2018).

properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O6S/c1-28(18-5-3-2-4-6-18)35(30,31)19-10-7-16(8-11-19)22(29)25-24-27-26-23(34-24)17-9-12-20-21(15-17)33-14-13-32-20/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECFWUKAKAEQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

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